Potassium 4-(trifluoromethoxy) phenyltrifluoroborate
Overview
Description
Potassium 4-(trifluoromethoxy) phenyltrifluoroborate is an organoboron compound that has gained significant attention in recent years due to its unique properties and versatile applications in organic synthesis. This compound is known for its stability, ease of handling, and ability to participate in various chemical reactions, making it a valuable reagent in the field of synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Potassium 4-(trifluoromethoxy) phenyltrifluoroborate typically involves the reaction of 4-(trifluoromethoxy) phenylboronic acid with potassium trifluoroborate. This reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as water or methanol. The reaction conditions are mild, and the product is obtained in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
Potassium 4-(trifluoromethoxy) phenyltrifluoroborate undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common compared to cross-coupling reactions.
Substitution Reactions: The compound can also undergo nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Common Reagents and Conditions
Major Products
The major products formed from reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials .
Scientific Research Applications
Potassium 4-(trifluoromethoxy) phenyltrifluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Potassium 4-(trifluoromethoxy) phenyltrifluoroborate involves its ability to participate in cross-coupling reactions. The compound acts as a source of the aryl group, which is transferred to the palladium catalyst during the reaction. The palladium catalyst then facilitates the formation of a carbon-carbon bond between the aryl group and the aryl halide, resulting in the formation of a biaryl compound .
Comparison with Similar Compounds
Potassium 4-(trifluoromethoxy) phenyltrifluoroborate is unique compared to other similar compounds due to its stability, ease of handling, and versatility in chemical reactions. Similar compounds include:
Potassium phenyltrifluoroborate: This compound is similar in structure but lacks the trifluoromethoxy group, which imparts unique properties to this compound.
Potassium 4-methoxyphenyltrifluoroborate: This compound has a methoxy group instead of a trifluoromethoxy group, resulting in different reactivity and properties.
Potassium 4-(trifluoromethyl)phenyltrifluoroborate: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, which also affects its reactivity and properties.
Properties
IUPAC Name |
potassium;trifluoro-[4-(trifluoromethoxy)phenyl]boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BF6O.K/c9-7(10,11)15-6-3-1-5(2-4-6)8(12,13)14;/h1-4H;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFEGKJHJOWBGJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)OC(F)(F)F)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BF6KO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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